molecular formula C66H122N2Na4O19P2 B12382214 Eritoran (tetrasodium)

Eritoran (tetrasodium)

カタログ番号: B12382214
分子量: 1401.6 g/mol
InChIキー: FEMINZOAAWPBPP-RHMAUSBNSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eritoran (tetrasodium) is a synthetic lipid that functions as a toll-like receptor 4 (TLR4) antagonist. It was developed as a potential treatment for severe sepsis, an excessive inflammatory response to an infection. Eritoran (tetrasodium) is a structural analogue of the lipid A portion of lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria .

準備方法

The preparation of Eritoran (tetrasodium) involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of lipid A analogues. The synthetic process typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods for Eritoran (tetrasodium) are proprietary and involve large-scale synthesis techniques to ensure purity and consistency .

化学反応の分析

Eritoran (tetrasodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Eritoran (tetrasodium) has several scientific research applications, including:

作用機序

Eritoran (tetrasodium) exerts its effects by inhibiting the activation of TLR4. TLR4 is part of the innate immune system and plays a crucial role in recognizing and responding to pathogens. Eritoran (tetrasodium) binds to the TLR4-MD2 complex, preventing lipopolysaccharide from binding and initiating an inflammatory response. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

類似化合物との比較

Eritoran (tetrasodium) is unique in its ability to specifically target TLR4 and inhibit its activation. Similar compounds include:

    Lipid A analogues: These compounds share structural similarities with Eritoran (tetrasodium) and also target TLR4.

    TLR4 antagonists: Other compounds that inhibit TLR4 activation include TAK-242 and FP-25.

Eritoran (tetrasodium) stands out due to its specific binding to the TLR4-MD2 complex and its effectiveness in preclinical and clinical studies .

特性

分子式

C66H122N2Na4O19P2

分子量

1401.6 g/mol

IUPAC名

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

InChI

InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1

InChIキー

FEMINZOAAWPBPP-RHMAUSBNSA-J

異性体SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

正規SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。